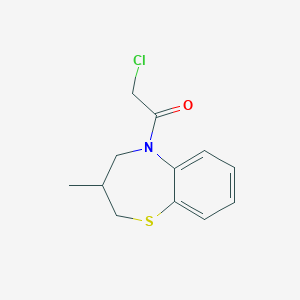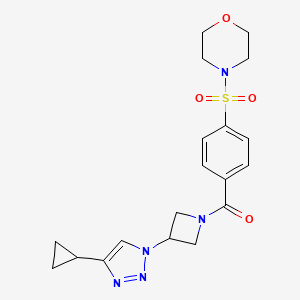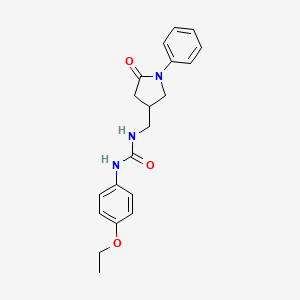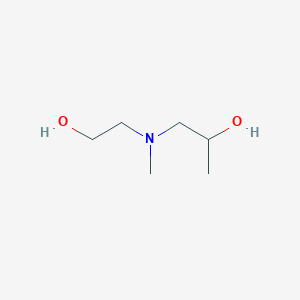![molecular formula C16H18ClN3O2S B3019603 1-({[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine CAS No. 484695-41-2](/img/structure/B3019603.png)
1-({[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-({[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine” is a derivative of 1,3,4-oxadiazole, a heterocyclic compound with a five-membered ring that possesses two carbons, one oxygen atom, and two nitrogen atoms . The 1,3,4-oxadiazole derivatives are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of similar compounds involves several steps. Starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . Esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization afforded 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . Conversion of this intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines gave the title sulfonamides .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by a five-membered ring that possesses two carbons, one oxygen atom, and two nitrogen atoms . The aromaticity is reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack . The exact chemical reactions for the specific compound “this compound” are not available in the retrieved papers.作用機序
Target of Action
Compounds containing the 1,3,4-oxadiazole ring, such as the one , are known to exhibit a broad range of biological activities . They have been found to be effective against various bacterial strains, mycobacteria, and even some viruses
Mode of Action
The exact mode of action of this compound is currently under investigation. It is known that 1,3,4-oxadiazole derivatives can interact with biological targets in a variety of ways, depending on their chemical structure . The presence of the 4-chlorophenyl group could potentially enhance the compound’s ability to bind to its targets, thereby increasing its biological activity .
Biochemical Pathways
1,3,4-oxadiazole derivatives have been found to interfere with several biological processes, including bacterial cell wall synthesis, dna replication, and protein synthesis . These effects can lead to the inhibition of microbial growth, making these compounds potential candidates for the development of new antimicrobial agents .
Pharmacokinetics
The presence of the 1,3,4-oxadiazole ring and the 4-chlorophenyl group could potentially influence these properties
Result of Action
Based on the known activities of similar 1,3,4-oxadiazole derivatives, it can be hypothesized that this compound may exhibit antimicrobial, antiviral, and possibly even antitumor activities
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature
実験室実験の利点と制限
One advantage of 1-({[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine is its specificity for mutant p53, which makes it a potential targeted therapy for cancers with this mutation. However, this compound has also been shown to be less effective against cancers with wild-type p53, which limits its potential use in these cases. Another limitation is the lack of clinical trials on this compound, which makes it difficult to determine its safety and efficacy in humans.
将来の方向性
Future research on 1-({[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine could focus on developing more potent derivatives of the compound, as well as exploring its potential use in combination with other anticancer agents. Clinical trials could also be conducted to determine the safety and efficacy of this compound in humans. Finally, further studies could be conducted to determine the mechanism of action of this compound and its potential use in other diseases beyond cancer.
合成法
The synthesis of 1-({[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine involves several steps, including the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide to form 4-chlorobenzoylthiosemicarbazide. This compound is then reacted with ethyl chloroacetate to form ethyl 2-(4-chlorobenzoylthiosemicarbazido) acetate. The final step involves the reaction of ethyl 2-(4-chlorobenzoylthiosemicarbazido) acetate with 2-methylpiperidine-1-carbonyl chloride to form this compound.
科学的研究の応用
1-({[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine has been extensively studied for its potential as an anticancer agent. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, ovarian, and pancreatic cancer. This compound has also been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.
特性
IUPAC Name |
2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c1-11-4-2-3-9-20(11)14(21)10-23-16-19-18-15(22-16)12-5-7-13(17)8-6-12/h5-8,11H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOQJEIFRYSNAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3019520.png)


![2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3019523.png)


![4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B3019529.png)
![benzo[c][1,2,5]thiadiazol-5-yl(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B3019530.png)
![2-(Methylthio)benzo[d]thiazol-5-amine](/img/structure/B3019531.png)
![2,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B3019532.png)
![7Lambda6-thia-1-azabicyclo[3.2.2]nonane-7,7-dione](/img/structure/B3019538.png)


![2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B3019542.png)